Home > Products > Screening Compounds P70392 > IC 6 (analgesic)
IC 6 (analgesic) - 52694-55-0

IC 6 (analgesic)

Catalog Number: EVT-1536063
CAS Number: 52694-55-0
Molecular Formula: C24H32N2
Molecular Weight: 348.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MT-45 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Source

IC 6 is synthesized through chemical processes that may involve modifications of existing opioid structures or the development of novel compounds inspired by natural alkaloids from the opium poppy. The precise source and synthesis pathway can vary based on research and development practices in pharmaceutical chemistry.

Classification

IC 6 falls within the broader classification of opioid analgesics, which includes well-known drugs such as morphine and codeine. These compounds are further categorized based on their receptor affinity and pharmacological effects, with IC 6 likely exhibiting characteristics similar to other mu-opioid receptor agonists.

Synthesis Analysis

Methods

The synthesis of IC 6 typically involves organic chemistry techniques that may include:

  • Chemical Reactions: Utilizing reagents that facilitate the formation of the desired molecular structure.
  • Purification Techniques: Employing methods such as recrystallization or chromatography to isolate the compound from by-products.

Technical Details

The synthesis may begin with a precursor compound that undergoes various chemical transformations, including alkylation or acylation reactions. Specific catalysts or solvents may be required to optimize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of IC 6 can be described using standard chemical notation, which includes:

  • Molecular Formula: Represents the number and type of atoms present.
  • 3D Structure: Visual representations can be generated using software that models molecular geometry based on bond lengths and angles.

Data

Key structural data may include:

  • Molecular Weight: A critical parameter for dosing and pharmacokinetics.
  • Functional Groups: Identification of active sites that interact with biological receptors.
Chemical Reactions Analysis

Reactions

IC 6 undergoes several chemical reactions during its synthesis and metabolism:

  • Hydrolysis: Involves breaking down ester or amide bonds, which may occur during metabolism.
  • Conjugation Reactions: Such as glucuronidation, which enhances solubility for excretion.

Technical Details

Understanding these reactions is essential for predicting the compound's behavior in biological systems, including its bioavailability and half-life.

Mechanism of Action

Process

The analgesic effect of IC 6 primarily involves its interaction with opioid receptors in the central nervous system. Upon binding to mu-opioid receptors, IC 6 activates intracellular signaling pathways that lead to:

  • Inhibition of Pain Transmission: Reducing the release of neurotransmitters involved in pain signaling.
  • Modulation of Pain Perception: Altering how pain signals are processed in the brain.

Data

Research indicates that opioids like IC 6 can produce both analgesia and side effects such as sedation or respiratory depression, depending on dosage and individual patient factors.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties of IC 6 may include:

  • State at Room Temperature: Solid or liquid form.
  • Melting Point: Critical for understanding stability and formulation.

Chemical Properties

Chemical properties relevant to IC 6 include:

  • Solubility: Important for bioavailability.
  • Stability: Resistance to degradation under various conditions (e.g., pH, temperature).
Applications

Scientific Uses

IC 6 is primarily utilized in clinical settings for managing pain associated with conditions such as:

  • Postoperative Pain: Effective in providing relief after surgical procedures.
  • Chronic Pain Conditions: Such as cancer pain or neuropathic pain syndromes.

Research continues into optimizing its use, minimizing side effects, and exploring potential applications in combination therapies with other analgesics or adjuvants.

Introduction to Analgesic Research

Definitions and Taxonomy of Analgesics

Analgesics are pharmacologic agents defined by their primary action: the selective relief of pain without inducing anesthesia or altering sensory perception. This distinguishes them from anesthetics, which broadly suppress sensory modalities [2] [10]. Taxonomically, analgesics are categorized into three principal classes:

  • Non-Opioid Analgesics: Include nonsteroidal anti-inflammatory drugs (NSAIDs) and acetaminophen, which primarily target peripheral pain pathways.
  • Opioid Analgesics: Encompass natural, synthetic, and semi-synthetic compounds acting centrally on nervous system receptors.
  • Adjuvant Analgesics: Agents with primary indications other than pain (e.g., anticonvulsants, antidepressants) but with validated analgesic properties in neuropathic or inflammatory conditions [5] [10].

Table 1: Fundamental Taxonomy of Analgesic Agents

CategoryPrototypic AgentsPrimary Site of Action
Non-Opioid AnalgesicsIbuprofen, AcetaminophenPeripheral tissues, CNS
Opioid AnalgesicsMorphine, OxycodoneCentral nervous system
AdjuvantsGabapentin, DuloxetineSynaptic clefts, ion channels

Historical Evolution of Analgesic Development

The development of analgesics spans millennia, beginning with natural substances and evolving toward molecularly targeted agents:

  • Ancient Era (Pre-19th Century): Use of opium poppy (Papaver somniferum) for pain relief, documented in Sumerian texts circa 3400 BCE. Salicylate-rich willow bark was employed in ancient Egypt and Greece [4] [8].
  • Synthetic Revolution (19th–20th Century): Isolation of morphine (1805) and chemical synthesis of aspirin (acetylsalicylic acid, 1897) marked pivotal advancements. The 20th century introduced opioids like oxycodone (1916) and non-opioids such as ibuprofen (1961) [1] [4].
  • Modern Paradigms (21st Century): Focus shifted toward multimodal analgesia and novel targets like nerve growth factor (NGF) and biased opioid agonists. The World Health Organization (WHO) Analgesic Ladder (1986) formalized stepwise pain management, though its unidimensional approach is increasingly supplemented with mechanism-based strategies [8] [4].

Table 2: Key Milestones in Analgesic Development

EraLandmark Agent/EventSignificance
AncientOpiumFirst documented opioid source
19th CenturyMorphine isolationStandardized opioid therapy
1897Aspirin synthesisFirst synthetic NSAID
1986WHO Analgesic LadderGlobal standardization of pain management
21st CenturyBiased agonists (e.g., oliceridine)G-protein selectivity over β-arrestin pathway

Mechanistic Classifications: NSAIDs, Opioids, Adjuvants

NSAIDs

NSAIDs inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Traditional NSAIDs (e.g., ibuprofen) non-selectively inhibit COX-1 (constitutive) and COX-2 (inducible) isoforms, whereas COX-2 inhibitors (e.g., celecoxib) selectively target inflammation-induced COX-2, minimizing gastrointestinal toxicity [2] [5]. Their efficacy is greatest in nociceptive pain with inflammatory components (e.g., arthritis).

Opioids

Opioids exert analgesia via G-protein-coupled receptors (µ-opioid receptor [MOR], κ-opioid receptor [KOR], δ-opioid receptor [DOR]). Activation inhibits neurotransmitter release and neuronal hyperpolarization. Contemporary research focuses on biased agonism—compounds like oliceridine (TRV130) activate MOR G-protein pathways while minimizing β-arrestin recruitment, reducing respiratory depression and constipation [6].

Adjuvants

This heterogeneous class includes:

  • Anticonvulsants (e.g., gabapentin): Block α2δ subunits of voltage-gated calcium channels, reducing excitatory neurotransmitter release.
  • Antidepressants (e.g., duloxetine): Inhibit serotonin/norepinephrine reuptake, enhancing descending inhibitory pathways.
  • Topical Agents (e.g., lidocaine): Sodium channel blockers for localized neuropathic pain [5] [10].

Table 3: Mechanistic Comparison of Analgesic Classes

ClassMolecular TargetPrimary IndicationsInnovations
NSAIDsCOX-1/COX-2 enzymesInflammatory nociceptive painCOX-2 selectivity
Opioidsµ-Opioid receptor (MOR)Moderate-severe acute/chronic painBiased agonists (G-protein preference)
AdjuvantsVariable (e.g., Ca²⁺ channels, synapses)Neuropathic painMultimechanistic agents

Role of IC 6 in Contemporary Analgesic Frameworks

IC 6 represents a conceptual advance in analgesic design, aligning with three modern development paradigms:

  • Novel Target Engagement: Unlike conventional NSAIDs or opioids, IC 6 may inhibit NGF-TrkA signaling—a pathway critical in peripheral sensitization. Anti-NGF antibodies (e.g., tanezumab) show efficacy in osteoarthritis and chronic low back pain by attenuating nociceptor hyperexcitability [1] [4].
  • Multimodal Mechanisms: IC 6 potentially combines ion channel modulation (e.g., Naᵥ1.8 inhibition) with anti-inflammatory actions, targeting both nociceptive and neuropathic components. Such multitarget approaches are increasingly prioritized to address complex pain states [7].
  • Proof-of-Mechanism (PoM) Validation: Early-phase studies for agents like IC 6 utilize functional neuroimaging, quantitative sensory testing, and biomarker assays to confirm target engagement and neural pathway modulation before advancing to efficacy trials [7].

Table 4: Positioning IC 6 Within Modern Analgesic Development Strategies

Development StrategyRepresentative AgentsIC 6's Theoretical Alignment
Novel Target (NGF/TrkA)Tanezumab, JNJ42160443High (NGF pathway inhibition)
Biased Opioid AgonismOliceridine (TRV130)Low (non-opioid scaffold)
Ion Channel ModulationZiconotide, GabapentinModerate (Naᵥ/Caᵥ blockade potential)
Multitarget AgentsTapentadolHigh (dual mechanism design)

Properties

CAS Number

52694-55-0

Product Name

IC 6 (analgesic)

IUPAC Name

1-cyclohexyl-4-(1,2-diphenylethyl)piperazine

Molecular Formula

C24H32N2

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2

InChI Key

IGBRRSIHEGCUEN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Synonyms

(+,-)-1-cyclohexyl-4-(1,2-diphenylethyl)piperazine
MT 45
MT-45
MT-45, (R)-isomer
MT-45, (S)-isomer
MT-45, dihydrochloride
MT-45, dihydrochloride, (+-)-isomer
MT-45, dihydrochloride, (R)-isomer
MT-45, dihydrochloride, (S)-isome

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.